molecular formula C9H12O B13422134 [1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one CAS No. 52691-72-2

[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one

Cat. No.: B13422134
CAS No.: 52691-72-2
M. Wt: 136.19 g/mol
InChI Key: NNPXUZFTLBPVNP-RNFRBKRXSA-N
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Description

[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one, also known as (S)-(-)-Verbenone, is a carbobicyclic compound with the molecular formula C10H14O. It is a naturally occurring monoterpene found in the essential oils of various plants, including rosemary and pine. This compound is known for its distinctive aroma and is used in the fragrance industry. Its structure consists of a bicyclic framework with a ketone functional group at position 2 and three methyl groups at positions 4, 6, and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one can be achieved through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring terpene, using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically takes place under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to convert renewable feedstocks into the target compound. This method offers a sustainable and environmentally friendly alternative to traditional chemical synthesis.

Chemical Reactions Analysis

Sequential Diels–Alder Reaction/Rearrangement

Verbenone participates in asymmetric Diels–Alder (DA) reactions followed by acid-catalyzed rearrangements to generate functionalized bicyclo[2.2.1]heptanes. For example:

  • Reaction with methacrolein and myrcene in the presence of chiral oxazaborolidine catalysts (e.g., S-3,3-diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c] oxazaborole) yields (+)-herbanone with 45% yield and 91:9 enantiomeric ratio (er) .

  • Key conditions :

    • Catalyst : SnCl₄ (20 mol%) or HClO₄.

    • Temperature : −95°C for DA step, followed by warming to 0°C for rearrangement.

ProductCatalystYieldEnantiomeric Ratio (er)
(+)-HerbanoneSnCl₄45%91:9
endo-BicycloheptaneMeAlCl₂82%96.5:3.5

Photoisomerization in Methanol

UV irradiation of verbenone derivatives in methanol induces cleavage adjacent to the cyclobutane ring , forming unsaturated aldehydes. For example:

  • Primary products : 6,6-dimethylbicyclo[3.1.1]heptan-2-one photolyzes to yield α,β-unsaturated aldehydes (e.g., 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one) via radical intermediates .

  • Mechanism : Homolytic C–O bond cleavage in dioxetane intermediates generates carbonyl products.

Epoxide Rearrangement

Verbenone-derived epoxides undergo 1,2-σ-alkyl shifts to form terpineol derivatives:

  • Example : Epoxide 31 rearranges to 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol (32 ) or 2-methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ol (33 ), depending on kinetic vs. thermodynamic control .

ProductPathwayConditions
32 (kinetic)OlefinationLow temperature, short reaction time
33 (thermodynamic)HydrationElevated temperature

Oxidation and Fragmentation

Verbenone undergoes fragmentation-induced oxidation under acidic or oxidative conditions:

  • With HClO₄ : Cleavage of the bicyclic framework produces 7-hydroxycarvone derivatives .

  • Photooxygenation : In the presence of tetraphenylporphine (TPP) sensitizer, verbenone reacts with singlet oxygen via [2+2] cycloaddition , forming unstable 1,2-dioxetane intermediates that decompose to hydroperoxides (e.g., 55 ) .

Scientific Research Applications

[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in plant-insect interactions and as a pheromone in certain insect species.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Employed in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of [1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for olfactory receptors, triggering signal transduction pathways that result in the perception of its aroma. Additionally, its antimicrobial and anti-inflammatory effects are believed to be mediated through the inhibition of microbial growth and the modulation of inflammatory pathways, respectively.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-Verbenone: The enantiomer of [1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one, with similar chemical properties but different biological activities.

    Verbenol: A reduced form of verbenone with an alcohol functional group.

    α-Pinene: A precursor to verbenone, with a similar bicyclic structure but lacking the ketone group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a ketone functional group. This combination of features contributes to its distinct aroma and its diverse range of applications in various fields.

Q & A

Basic Research Questions

Q. How can [1S]-4,6,6-Trimethyl-bicyclo[3.1.1]hept-3-en-2-one be reliably identified and quantified in complex matrices like essential oils?

  • Methodology : Use gas chromatography–mass spectrometry (GC–MS) coupled with headspace solid-phase microextraction (HS-SPME) for sample preparation. Optimal conditions include a 65 µm polydimethylsiloxane/divinylbenzene fiber, equilibration at 80°C for 40 min, and a non-polar column (e.g., HP-5) with helium as the carrier gas. Retention indices (RI) can be cross-referenced against standardized databases (e.g., NIST) to confirm identity .
  • Example : In C. morifolium essential oil, (-)-verbenone constituted 14.86% of total volatiles under these conditions .

Q. What synthetic or biosynthetic routes are available for producing enantiomerically pure (-)-verbenone?

  • Methodology :

  • Biotransformation : Use Nocardia corallina to oxidize (S)-cis-verbenol [(1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol] into (-)-verbenone. This enzymatic process avoids racemization and achieves high enantiomeric excess .
  • Chemical Synthesis : Base-catalyzed dimerization of verbenone using KOH under solvent-free conditions yields γ,β-dimers (e.g., 82% yield after purification) .

Q. How does (-)-verbenone degrade in environmental or biological systems, and what are the key degradation products?

  • Methodology : Monitor degradation via GC-MS time-course studies . For example, in Pinus massoniana sawdust, (-)-verbenone showed a relative content of 0.002% at Day 0 but was undetectable by Day 60, suggesting microbial or oxidative breakdown. Track intermediates like verbenol or ketone derivatives .

Q. What are the primary biological roles of (-)-verbenone in ecological systems?

  • Key Findings :

  • Semiochemical Function : Acts as an anti-aggregation pheromone for bark beetles (e.g., Ips typographus), disrupting pest communication in coniferous forests .
  • Antimicrobial Activity : Inhibits pathogens in Pistacia lentiscus resin, with applications in active food packaging .

Advanced Research Questions

Q. How can conflicting data on (-)-verbenone's stability and abundance in natural matrices be resolved?

  • Experimental Design :

Perform controlled aging studies under varying humidity, temperature, and light conditions.

Compare HS-SPME vs. steam distillation for extraction efficiency.

Use isotopic labeling (e.g., ¹³C-verbenone) to trace degradation pathways.

  • Example : Discrepancies in pine sawdust studies ( vs. 21) may arise from matrix-specific degradation rates or analytical sensitivity limits .

Q. What molecular mechanisms underlie (-)-verbenone's dual role as an insect repellent and anticancer agent?

  • Methodology :

  • In Silico Modeling : Perform docking studies with bark beetle olfactory proteins (e.g., Dendroctonus ponderosae receptors) and human cancer targets (e.g., PI3K/AKT pathway).
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) while evaluating repellency in olfactometer bioassays .

Q. How do climate variables influence the emission dynamics of (-)-verbenone from coniferous trees?

  • Methodology :

  • Tree-Ring Analysis : Correlate historical BVOC data (e.g., from Pinus tabuliformis) with temperature/precipitation records. Use Spearman correlation to identify climate-driven emission patterns.
  • Field Studies : Measure real-time verbenone release under simulated drought or elevated CO₂ conditions .

Q. Can (-)-verbenone be structurally modified to enhance its bioactivity or environmental persistence?

  • Case Study :

  • Derivatization : Introduce substituents (e.g., trifluoromethoxy groups) via Horner-Wadsworth-Emmons reactions. For example, (1S,5R)-6,6-dimethyl-4-(4-(trifluoromethoxy)styryl) derivatives showed enhanced insecticidal activity against Plutella xylostella (43.1% yield) .
  • Stability Testing : Assess half-life of derivatives under UV exposure and soil microcosms.

Properties

CAS No.

52691-72-2

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(1S,5S)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

InChI

InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3/t6-,7-/m1/s1

InChI Key

NNPXUZFTLBPVNP-RNFRBKRXSA-N

Isomeric SMILES

CC1([C@H]2C[C@@H]1C(=O)C=C2)C

Canonical SMILES

CC1(C2CC1C(=O)C=C2)C

Origin of Product

United States

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